5-chloro-4-fluoro-1H-indole
Description
Significance of Halogenated Indole (B1671886) Scaffolds in Drug Discovery and Development
The strategic introduction of halogen atoms into the indole scaffold is a powerful tool in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. oup.comrjptonline.org These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.
The indole nucleus is found in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin. researcher.life Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial effects. mdpi.comrsc.orgresearcher.life The addition of halogens, such as chlorine and fluorine, can amplify these properties. For instance, modifying indole structures with halogens has been shown to increase their anticancer effectiveness, in some cases making them more potent than standard chemotherapy drugs. researcher.life
Halogens influence a compound's properties in several ways:
Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
Metabolic Stability: Placing a halogen atom at a position susceptible to metabolic oxidation can block this process, thereby extending the drug's half-life in the body.
Binding Interactions: Halogen atoms can form halogen bonds, a type of noncovalent interaction that can enhance the binding of a drug to its target protein, leading to increased potency and selectivity. oup.com
The unique electronic effects of different halogens (e.g., the strong electron-withdrawing nature of fluorine versus the polarizability of chlorine) allow medicinal chemists to fine-tune the properties of indole-based drug candidates. rjptonline.org This strategic use of halogenation has made halogenated indole scaffolds, including spirooxindoles, a major focus in the development of next-generation targeted therapies, particularly in oncology. nih.govbohrium.com
Overview of the Research Landscape Surrounding 5-Chloro-4-fluoro-1H-indole
The research on this compound and its derivatives highlights its role as a crucial synthetic intermediate in the creation of complex pharmaceutical agents. lookchem.comguidechem.com While the parent compound itself is a building block, its derivatives have shown significant promise in specific therapeutic areas.
A primary focus of research has been the use of this compound derivatives in the development of treatments for HIV. researchgate.net Specifically, indolyl aryl sulfones that feature the 5-chloro-4-fluoro substitution pattern on the indole ring have been identified as potent inhibitors of the HIV-1 wild-type (WT) virus and key drug-resistant mutant strains. researchgate.net The introduction of a fluorine atom at the 4-position of the indole ring was found to be a critical factor in improving antiviral activity. researchgate.net
Furthermore, methyl this compound-2-carboxylate, a direct derivative, is a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI). researchgate.netacs.org Research has focused on developing robust and scalable synthetic routes to this intermediate to facilitate the production of these potential anti-HIV drug candidates. researchgate.netacs.org
The table below summarizes key research findings related to derivatives of this compound.
| Derivative/Class | Research Finding | Therapeutic Area |
| Indolyl aryl sulfones with 5-chloro-4-fluoro substitution | Potent inhibitors of HIV-1 wild-type and NNRTI-resistant strains (Y181C, K103N-Y181C). researchgate.net | Antiviral (Anti-HIV) |
| Methyl this compound-2-carboxylate | A key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI). researchgate.netacs.org | Antiviral (Anti-HIV) |
| This compound | An important organic chemical intermediate used for the preparation of other pharmaceutical raw materials, such as indole-7-carboxylic acid. guidechem.com | Pharmaceutical Synthesis |
Historical Context of this compound in Medicinal Chemistry
The story of this compound is part of the larger history of indole chemistry, which dates back to 1866 when Adolf von Baeyer first synthesized the parent indole molecule. mdpi.comsmolecule.com For decades, research focused on understanding the fundamental chemistry of the indole ring and developing synthetic methods like the Fischer, Madelung, and Leimgruber-Batcho syntheses. smolecule.com
The specific focus on halogenated indoles, and particularly di-halogenated structures like this compound, is a more recent development driven by the demands of modern drug discovery. As researchers sought to create more potent and specific drugs, the strategic use of halogenation became a key strategy.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXLENMUVGGZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378609 | |
| Record name | 5-chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376646-56-9 | |
| Record name | 5-chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-4-fluoroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Fluoro 1h Indole
Established Synthetic Pathways for 5-Chloro-4-fluoro-1H-indole
Established methods for the synthesis of this compound derivatives often involve multi-step sequences starting from commercially available precursors. These pathways are designed to precisely control the regiochemistry of the substitution on the indole (B1671886) ring.
Multi-Step Approaches from Precursors (e.g., 4-chloro-3-fluoroaniline)
A well-documented and robust five-step synthesis route begins with the commercially available 4-chloro-3-fluoroaniline. acs.orgresearchgate.netacs.org This pathway is designed to build the indole core systematically, culminating in the formation of a key intermediate, methyl this compound-2-carboxylate. acs.orgacs.org
The sequence involves an initial protection of the aniline nitrogen, followed by directed iodination, deprotection, cyclization to form the indole ring, and a final esterification step. acs.orgresearchgate.netacs.org This methodical approach ensures that regioisomeric products are not generated, which simplifies purification processes. acs.org All intermediates in this sequence are crystalline solids, which allows for isolation through filtration, thereby avoiding the need for chromatographic purification. acs.org
Table 1: Five-Step Synthesis from 4-Chloro-3-fluoroaniline
| Step | Description | Key Reagents | Product |
|---|---|---|---|
| 1 | Protection of the aniline | Boc anhydride | Boc-protected 4-chloro-3-fluoroaniline |
| 2 | Regioselective iodination | N-Iodosuccinimide (NIS) | Iodinated aniline derivative |
| 3 | Boc deprotection | Acidic conditions | 4-Chloro-3-fluoro-2-iodoaniline |
| 4 | Cyclization | Palladium acetate, Pyruvic acid, DABCO | This compound-2-carboxylic acid |
| 5 | Esterification | 1,1'-Carbonyldiimidazole (CDI), Methanol | Methyl this compound-2-carboxylate |
Regioselective Iodination and Cyclization Strategies
A critical step in the synthesis is the regioselective iodination of the aniline precursor. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of 4-chloro-3-fluoroaniline effectively directs the iodine atom to the C-2 position (ortho to the amino group). acs.orgresearchgate.netacs.org This high degree of regioselectivity is crucial for ensuring the correct substitution pattern in the final indole product. acs.org
Following facile deprotection of the Boc group, the resulting ortho-iodoaniline undergoes cyclization. acs.orgresearchgate.netacs.org The reaction with pyruvic acid in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and subsequent cyclization catalyzed by palladium acetate yields this compound-2-carboxylic acid. researchgate.netacs.org During the development of this process, a significant side product, 6-chloro-7-iodo-2(3H)-benzoxazolone, was identified in the iodination step. However, optimization of the reaction conditions successfully eliminated its formation in subsequent batches. acs.orgresearchgate.net
Advancements and Improved Synthetic Protocols
Continuous efforts in process chemistry have led to significant improvements over earlier synthetic methods, focusing on scalability, efficiency, and safety.
Simplified and Robust Preparations
A key advantage of this improved synthesis is the crystalline nature of all intermediates, which allows for isolation by simple filtration and washing. acs.org This circumvents the need for time-consuming and costly chromatographic purification, making the process more efficient and economically viable for industrial applications. acs.org
Table 2: Comparison of Synthetic Protocols
| Attribute | Previous Methodologies | Improved Protocol | Reference |
|---|---|---|---|
| Overall Yield | ~5.6% | 56% | acs.orgresearchgate.net |
| Scale | Gram-scale | 100-fold increase (Multigram-scale) | acs.orgresearchgate.netacs.org |
| Purification | Chromatography often required | Crystallization of all intermediates | acs.org |
| Hazardous Reagents | Required diazonium and azido species | Avoided | acs.orgresearchgate.net |
Avoidance of Hazardous Intermediates (e.g., diazonium, azido species)
A significant advancement in the synthesis of this compound is the development of protocols that eliminate the use of hazardous intermediates. acs.org Earlier synthetic routes often relied on reagents that could generate potentially explosive diazonium and azido species. acs.org The improved five-step pathway provides a safer alternative by completely avoiding these hazardous materials, which is a critical consideration for process safety, particularly in large-scale manufacturing. acs.orgresearchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Purity
The efficient synthesis of this compound derivatives is crucial for their application in drug discovery and development. Optimization of reaction conditions plays a pivotal role in maximizing product yields and ensuring high purity, which are critical for subsequent biological evaluation and scale-up processes.
A notable example of synthetic optimization is the robust, multi-gram scale synthesis of methyl this compound-2-carboxylate, a key intermediate for certain therapeutic candidates. This five-step synthesis commences with the Boc protection of commercially available 4-chloro-3-fluoroaniline, followed by a regioselective iodination at the C-2 position. Subsequent removal of the Boc protecting group yields the corresponding ortho-iodoaniline. Cyclization of this intermediate with pyruvic acid in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by palladium acetate-catalyzed cyclization of the resulting enamine, affords this compound-2-carboxylic acid. The final step involves the esterification of the carboxylic acid to provide the target methyl ester.
| Step | Reaction | Reagents and Conditions | Key Optimization Feature |
| 1 | Boc Protection | 4-chloro-3-fluoroaniline, (Boc)2O | Standard protection |
| 2 | Regioselective Iodination | Boc-protected aniline, I2, AgOAc | High regioselectivity, no isomeric byproducts |
| 3 | Boc Deprotection | TFA | Clean deprotection |
| 4 | Cyclization | o-iodoaniline, pyruvic acid, DABCO, Pd(OAc)2 | Efficient cyclization |
| 5 | Esterification | This compound-2-carboxylic acid, MeOH, H+ | High yield esterification |
Derivatization and Functionalization of the this compound Core
The this compound scaffold serves as a versatile platform for the introduction of various functional groups at different positions, allowing for the fine-tuning of its physicochemical and biological properties.
N1-Substitution Strategies (e.g., 1-arylation, 1-benzensulfonylation)
The nitrogen atom at the N1 position of the indole ring is a common site for functionalization.
1-Arylation: The N-arylation of indoles is a valuable transformation for the synthesis of compounds with diverse biological activities. General methods for the N-arylation of indoles often employ transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions using aryl halides or triflates in the presence of a suitable phosphine ligand and a base are widely used. Copper-catalyzed Ullmann-type couplings are also effective for this transformation. While specific examples for the N1-arylation of this compound are not extensively documented, these general methodologies are expected to be applicable.
1-Benzenesulfonylation: The introduction of a benzenesulfonyl group at the N1 position can serve as a protecting group or as a key pharmacophore element. The reaction typically proceeds by deprotonation of the indole NH with a strong base, such as sodium hydride, followed by reaction with benzenesulfonyl chloride. For example, the tosylation of 5-chloroindole has been achieved by treating it with sodium hydride in tetrahydrofuran (THF) at low temperatures, followed by the addition of tosyl chloride, yielding 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole nih.gov. A similar strategy can be employed for the 1-benzenesulfonylation of this compound.
C2-Functionalization (e.g., carboxylation)
The C2 position of the indole ring is another key site for functionalization.
Carboxylation: The introduction of a carboxyl group at the C2 position is a common strategy in the synthesis of indole-based pharmaceuticals. As detailed in the optimized synthesis of its methyl ester, this compound-2-carboxylic acid can be synthesized from 4-chloro-3-fluoro-2-iodoaniline. The reaction with pyruvic acid in the presence of DABCO, followed by a palladium-catalyzed cyclization, directly yields the desired C2-carboxylated indole researchgate.net. This carboxylic acid can then be readily converted to its corresponding esters or amides to generate a library of derivatives.
C3-Substitution Reactions (e.g., halogenation, alkylation)
The C3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic attack.
Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups at the C3 position of indoles. This reaction can be catalyzed by Lewis acids such as FeCl3 or Brønsted acids. The reaction of an indole with an alcohol in the presence of a catalytic amount of a Lewis acid can provide the C3-alkylated product. Given the electron-rich nature of the indole ring, these reactions typically proceed under mild conditions.
Introduction of Other Halogen Substituents at Specific Positions
The introduction of additional halogen atoms onto the this compound core can further modulate its properties. The synthesis of polyhalogenated indoles can be challenging due to regioselectivity issues. However, specific examples such as 5-bromo-4-chloro-1H-indol-3-ol demonstrate the possibility of introducing a bromine atom onto a chloro-substituted indole ring nih.gov. The precise methodology for achieving such transformations on the this compound scaffold would require further investigation, potentially involving electrophilic halogenation under carefully controlled conditions to direct the incoming halogen to a specific open position on the benzene ring.
Mechanistic Investigations of Synthetic Transformations
The functionalization of the this compound core predominantly proceeds through electrophilic aromatic substitution, particularly at the C3 position. The high electron density at this position makes it the most favorable site for attack by electrophiles. The mechanism of such reactions typically involves the attack of the indole π-system on the electrophile to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the substituted product.
The directing effects of the existing chloro and fluoro substituents on the benzene portion of the indole ring are also important considerations in electrophilic substitution reactions. Both are ortho-, para-directing deactivators. However, in the context of the indole ring system, the overriding directing effect for electrophilic substitution is provided by the nitrogen atom of the pyrrole ring, which strongly activates the C3 position. For substitutions on the benzene ring, the interplay of the directing effects of the halogen atoms and the fused pyrrole ring would determine the regiochemical outcome. Detailed mechanistic studies, including kinetic and computational analyses, specific to this compound would be necessary to fully elucidate the intricacies of its reactivity and to predict the outcomes of various synthetic transformations with high accuracy.
Reaction Mechanism Elucidation (e.g., electrophilic aromatic substitution, cyclization pathways)
The formation of the indole ring in these syntheses proceeds through well-studied cyclization pathways.
Leimgruber-Batcho Indole Synthesis: This method is a popular industrial choice due to the availability of starting materials and its high yields under relatively mild conditions wikipedia.org. The synthesis begins with an ortho-nitrotoluene derivative, in this case, 4-chloro-5-fluoro-2-nitrotoluene.
Enamine Formation: The first step is the reaction of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine. The acidic methyl group of the nitrotoluene is deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, often intensely colored, nitroenamine intermediate wikipedia.org.
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amino group. This reduction is typically achieved using catalysts like Raney nickel with hydrazine, or palladium on carbon (Pd/C) with hydrogen gas wikipedia.orgdiva-portal.org. The newly formed amino group then nucleophilically attacks the enamine double bond, leading to cyclization. Subsequent elimination of the secondary amine (e.g., pyrrolidine) rearomatizes the five-membered ring to yield the final indole product wikipedia.org.
Fischer Indole Synthesis: This venerable reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgbyjus.com. To synthesize this compound, the required starting material would be (4-chloro-3-fluorophenyl)hydrazine.
Hydrazone Formation: The phenylhydrazine reacts with an aldehyde or ketone (e.g., pyruvic acid or an equivalent to form the 2-carboxylate derivative) to form a phenylhydrazone alfa-chemistry.com.
nih.govnih.gov-Sigmatropic Rearrangement: Under acid catalysis (using Brønsted or Lewis acids), the hydrazone tautomerizes to its enamine form wikipedia.orgalfa-chemistry.com. This intermediate then undergoes the key mechanistic step: a nih.govnih.gov-sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the benzene ring and breaks the N-N bond byjus.comalfa-chemistry.com.
Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon to form a five-membered ring (an aminal). Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring wikipedia.orgalfa-chemistry.com.
Electrophilic Aromatic Substitution: The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the electronic properties of the heterocyclic system and the substituents. The pyrrole ring is inherently electron-rich and more susceptible to electrophilic attack than the benzene ring. The preferred site of substitution is typically the C3 position. The chlorine and fluorine atoms at C5 and C4 are electron-withdrawing via induction, which deactivates the benzene ring towards electrophilic attack.
Role of Catalysts and Reagents in Regioselectivity
Catalysts and reagents are paramount in controlling the regioselectivity of both the indole ring synthesis and its subsequent functionalization.
In the Fischer indole synthesis , the choice of acid catalyst—such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid—can influence the reaction rate and, in cases with unsymmetrical ketones, the ratio of regioisomeric products wikipedia.orgbyjus.com.
For the Leimgruber-Batcho synthesis , the choice of reducing agent for the cyclization step is critical. Catalytic hydrogenation using Pd/C or Raney Nickel is common, but other reagents like iron in acetic acid or sodium hydrosulfite can also be effective wikipedia.org.
In the functionalization of the indole ring, modern catalytic methods offer precise control over regioselectivity. For instance, palladium-catalyzed C-H activation has been used for the selective fluoroalkylation of indoles at the C4 position . This was achieved by installing a removable directing group at the C3 position, which guides the palladium catalyst to the adjacent C4 C-H bond, overriding the inherent preference for C3 substitution . This principle highlights how catalysts can be used to achieve otherwise difficult-to-access substitution patterns.
The synthesis of precursors can also involve highly regioselective steps. For example, in a synthetic route to a 5-chloro-4-fluoro-indole derivative, a key step was the regioselective iodination of 4-chloro-3-fluoroaniline at the position ortho to the amino group, which ultimately becomes the C7 position of the indole researchgate.net. This controlled introduction of a substituent is crucial for the final structure.
Table 1: Catalysts and Reagents in Indole Synthesis and Functionalization
| Reaction Type | Catalyst/Reagent | Role | Regiochemical Outcome |
|---|---|---|---|
| Fischer Indole Synthesis | Polyphosphoric Acid (PPA), ZnCl₂, H₂SO₄ | Acid catalyst | Promotes cyclization and rearrangement wikipedia.org |
| Leimgruber-Batcho Synthesis | Raney Ni/H₂NNH₂, Pd/C, Fe/AcOH | Reducing agent | Effects reductive cyclization of nitroenamine wikipedia.org |
| C-H Functionalization | Pd(OAc)₂ with a directing group | C-H activation catalyst | Directs substitution to a specific position (e.g., C4) |
| Precursor Synthesis | N-Iodosuccinimide (NIS) | Iodinating agent | Regioselective iodination of aniline precursors |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of indole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific studies on this compound are not prevalent, general green strategies developed for other indoles are directly applicable.
Key green chemistry approaches include:
Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. Green alternatives include the use of water, ethanol, or deep eutectic solvents (DESs), which are biodegradable and have low toxicity tandfonline.com. For instance, multicomponent reactions to form indole-pyrrole conjugates have been successfully carried out in ethanol acs.org.
Catalyst-Free and One-Pot Reactions: Multicomponent reactions (MCRs) are inherently atom-economical and can be designed to proceed without a catalyst in a single pot, which reduces waste from intermediate purification steps acs.org.
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis tandfonline.com. It can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste and energy consumption tandfonline.com.
Use of Recyclable Catalysts: Employing solid acid catalysts like K-10 montmorillonite or developing recyclable catalytic systems can prevent the generation of toxic metal waste and reduce costs acs.org.
Table 2: Application of Green Chemistry Principles to Indole Synthesis
| Green Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Dichloromethane, Dimethylformamide (DMF) | Ethanol, Water, Deep Eutectic Solvents (DESs) tandfonline.com | Reduced toxicity and environmental impact. |
| Energy Efficiency | Conventional heating (oil bath) for extended periods. | Microwave irradiation tandfonline.com | Drastically reduced reaction times and energy use. |
| Waste Prevention | Multi-step synthesis with purification of intermediates. | One-pot, multicomponent reactions acs.org | High atom economy, less solvent and material waste. |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃). | Recyclable solid acids, nanocatalysts, or catalyst-free methods acs.org. | Reduced metal waste, catalyst can be reused. |
By adapting established routes for this compound to incorporate these green principles, its synthesis can be made more sustainable and environmentally benign.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For fluorinated and chlorinated indole (B1671886) derivatives, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used in concert to provide a complete structural picture.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum for an indole of this type, one would expect to see signals for the aromatic protons on the benzene and pyrrole rings. The chemical shifts (δ) and coupling constants (J) are highly informative. For instance, the protons on the benzene ring will show splitting patterns influenced by the adjacent fluorine and chlorine atoms, as well as by each other. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. The carbons bonded to electronegative atoms like chlorine and fluorine will be significantly shifted downfield.
¹⁹F NMR is a specialized technique crucial for fluorinated compounds. It provides direct information about the fluorine atom's environment and its coupling to nearby protons and carbons, offering unambiguous confirmation of its position on the aromatic ring.
While specific data for 5-chloro-4-fluoro-1H-indole is not detailed in the available literature, the data for its ethyl ester derivative illustrates these principles. A study on the synthesis of various di-halo-indoles provides characterization for related isomers, such as Ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate. amazonaws.com
Table 1: Representative ¹H NMR Spectroscopic Data for a Related Indole Derivative
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate amazonaws.com | DMSO-d₆ | -OCH₂CH₃ | 1.36 | t, J = 7.1 |
| -OCH₂ CH₃ | 4.36 | q, J = 7.1 | ||
| H-3 | 7.13 | d, J = 0.8 | ||
| H-6 | 7.31 | t, J = 9.0 | ||
| H-7 | 7.45 | ddd, J = 0.8, 4.1, 9.0 | ||
| NH | 12.12 | broad s |
This interactive table provides representative data for a closely related isomer to illustrate the principles of NMR spectroscopy.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₅ClFN, corresponding to a molecular weight of approximately 169.58 g/mol . researchgate.net
In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula.
Table 2: Expected Molecular Ion Data for this compound
| Technique | Expected Ion | Expected m/z | Key Feature |
| Low-Resolution MS | [M]⁺ (with ³⁵Cl) | ~169 | Molecular Ion |
| [M+2]⁺ (with ³⁷Cl) | ~171 | Isotope peak confirming one Cl atom | |
| High-Resolution MS | [M]⁺ (with ³⁵Cl) | 169.0090 | Confirms elemental formula C₈H₅³⁵ClFN |
This interactive table outlines the expected mass spectrometry data based on the compound's molecular formula.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there are no published crystal structures for this compound in the searched scientific literature. However, the synthesis of its ethyl ester derivative, a key intermediate for pharmaceutical development, suggests that crystalline material suitable for such analysis can be produced. nih.govamazonaws.com Should a single crystal be grown, X-ray diffraction would confirm the planarity of the indole ring system and detail the precise spatial relationship between the chlorine and fluorine substituents on the benzene ring. This data would be invaluable for computational chemistry studies and for understanding how the molecule interacts with biological targets.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase (a solvent or solvent mixture). A typical method for an indole derivative would involve a reversed-phase column with a mobile phase consisting of acetonitrile and water or methanol and water. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also a primary tool for purification on a larger scale (preparative HPLC).
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column with a carrier gas. Separation occurs based on the compound's boiling point and affinity for the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), providing both retention time data for purity assessment and mass spectral data for identity confirmation in a single analysis.
In synthetic procedures for related compounds, product isolation and purification are routinely achieved using silica gel column chromatography with solvent systems like n-hexane-ethyl acetate. amazonaws.com The progress of such reactions is often monitored by Thin-Layer Chromatography (TLC). tsijournals.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule.
The introduction of electron-withdrawing groups like chlorine and fluorine is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lookchem.com This, in turn, affects the HOMO-LUMO gap, a key indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. DFT calculations can also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are crucial for intermolecular interactions.
Illustrative Data from DFT Calculations on a Related Halogenated Indole (B1671886):
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 2.5 D |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.gov This interaction is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov Both chlorine and fluorine can participate in halogen bonds, although the strength of this interaction varies.
Theoretical studies can predict the likelihood and strength of halogen bonding for 5-chloro-4-fluoro-1H-indole. The presence of the electron-withdrawing fluorine atom can enhance the σ-hole on the adjacent chlorine atom, potentially leading to stronger halogen bonds. Computational analyses of halogenated compounds have demonstrated that the strength of these interactions is comparable to hydrogen bonds and plays a significant role in molecular recognition and crystal packing. appchemical.com
π-π stacking is another crucial non-covalent interaction that influences the structure of biomolecules and the binding of ligands to their receptors. In halogenated indoles, the aromatic π-system can engage in stacking interactions with other aromatic rings. The nature and strength of these interactions are influenced by the halogen substituents.
Computational studies on halogenated aromatic systems have shown that halogenation can either enhance or weaken π-π stacking interactions depending on the nature and position of the halogen. For this compound, theoretical calculations can model the preferred orientation (e.g., parallel-displaced or T-shaped) and calculate the interaction energies of stacked dimers. These calculations help in understanding how this molecule might interact with aromatic residues in a protein binding pocket.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand Binding
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and ligand-protein interactions over time. For this compound, MD simulations can be employed to study its conformational flexibility and its behavior in a simulated biological environment, such as the binding site of a protein.
By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them. When docked into a protein's active site, MD simulations can assess the stability of the binding pose, identify key intermolecular interactions, and provide insights into the thermodynamics of binding. nih.gov Studies on related small molecules have shown that MD simulations are crucial for understanding the dynamic nature of ligand-receptor complexes. chemspider.com
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. wikipedia.org For this compound, molecular docking can be used to screen potential protein targets and to predict its binding mode within a specific active site.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. This can help in identifying key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. Docking studies on indole derivatives have been instrumental in the discovery and optimization of potent inhibitors for various enzymes and receptors.
Illustrative Molecular Docking Results for a Halogenated Indole with a Kinase Target:
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 250 nM |
| Key Interacting Residues | Leu83, Val91, Ala145, Lys67 |
| Types of Interactions | Hydrogen bond, Halogen bond, Hydrophobic interactions |
Note: This table presents hypothetical docking results for a representative halogenated indole to illustrate the type of data obtained from such studies. These are not actual results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of derivatives of this compound, QSAR modeling could be used to predict their biological activity and to guide the design of new, more potent analogues.
A QSAR study involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed biological activity. These models can then be used to predict the activity of new, untested compounds. QSAR studies on indole derivatives have been successfully used to develop models for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicinal Chemistry and Pharmacological Profile of 5 Chloro 4 Fluoro 1h Indole Derivatives
Antiviral Applications: HIV Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition
The 5-chloro-4-fluoro-1H-indole nucleus has been identified as a key component in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds allosterically inhibit the reverse transcriptase enzyme, a critical component in the viral replication cycle.
Potency against Wild-Type HIV-1 and Drug-Resistant Mutant Strains
Research has highlighted the efficacy of indolylarylsulfones containing the 5-chloro-4-fluoro substitution pattern on the indole (B1671886) ring as potent inhibitors of wild-type (WT) HIV-1. researchgate.net Notably, these derivatives also exhibit significant activity against common NNRTI-resistant strains, which is a crucial aspect in the development of next-generation antiretroviral therapies. researchgate.net
Specifically, these compounds have demonstrated potent inhibitory activity against strains carrying the Y181C and the double mutation K103N-Y181C. researchgate.net One particular compound from this series was found to be exceptionally potent against reverse transcriptase enzymes with the K103N, Y181I, and L100I mutations. researchgate.net The Y181C mutation is known to confer a significant decrease in potency for some NNRTIs, while the V106A and L100I mutations, especially in combination, can also lead to substantial resistance. nih.gov The ability of this compound derivatives to maintain activity against these challenging mutations underscores their potential as robust antiretroviral agents.
| Compound Series | Target | Notable Activity |
|---|---|---|
| Indolylarylsulfones with 5-chloro-4-fluoro substitution | Wild-Type HIV-1 | Potent inhibitors |
| Indolylarylsulfones with 5-chloro-4-fluoro substitution | Y181C Mutant Strain | Potent inhibitors |
| Indolylarylsulfones with 5-chloro-4-fluoro substitution | K103N-Y181C Mutant Strain | Potent inhibitors |
| Specific 5-chloro-4-fluoro indolylarylsulfone | RT with K103N, Y181I, and L100I mutations | Exceptionally potent |
Mechanism of HIV Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors act by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function. While the general mechanism for NNRTIs is well-understood, the specific interactions of this compound derivatives contribute to their high potency. Some novel NNRTIs have been shown to compete with the nucleotide substrate, representing a distinct mechanism of action.
Structural Insights for Enhanced Antiretroviral Activity
Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance the antiretroviral activity of this compound derivatives. The presence of electron-withdrawing groups at the 4 and 5-positions of the indole nucleus, such as the chloro and fluoro substituents, has been shown to be beneficial for potency. researchgate.net
Anticancer and Antiproliferative Activities
In addition to their antiviral properties, derivatives of 5-chloro-1H-indole have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and to induce cell death through different mechanisms.
In vitro Evaluation against Various Cancer Cell Lines
A range of 5-chloro-indole derivatives have been synthesized and tested for their antiproliferative activity against a panel of human cancer cell lines. For example, novel 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative effects against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines, with some derivatives exhibiting greater potency than the reference drug erlotinib. mdpi.comnih.gov
Similarly, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have demonstrated high efficacy against the A549 lung cancer cell line and the U-87 MG glioblastoma cell line, with some compounds showing superior activity compared to cisplatin. dergipark.org.tr Furthermore, other indole-sulfonamide derivatives have displayed cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), lung adenocarcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.gov
| Compound Series | Cancer Cell Lines Tested | Observed Activity |
|---|---|---|
| 5-Chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | Significant antiproliferative activity, some more potent than erlotinib. mdpi.comnih.gov |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549, U-87 MG | Highly effective, some more potent than cisplatin. dergipark.org.tr |
| Indole-sulfonamides | HepG2, A549, MOLT-3 | Weak to moderate cytotoxic effects. nih.gov |
Proposed Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Apoptosis Induction: Certain 5-fluoro indole derivatives have been shown to induce apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can upregulate the expression of pro-apoptotic proteins such as Bax. researchgate.net Another new indole derivative has been found to overcome glucocorticoid resistance in leukemia cells by activating mediators of apoptosis. imrpress.com
Cell Cycle Arrest: The antiproliferative activity of these compounds is also linked to their ability to halt the cell cycle. For instance, a pyridone-annelated isoindigo derivative containing a chloro substituent (5'-Cl) was found to induce a dose- and time-dependent cell cycle arrest at the G0/G1 phase in HL-60 promyelocytic leukemia cells. researchgate.net Other indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases. nih.gov
Kinase Inhibition: A significant mechanism of action for many indole-based anticancer agents is the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation. mdpi.comnih.govnih.gov Specifically, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of the mutant EGFR/BRAF pathways, which are over-activated in several malignancies. mdpi.comnih.gov These compounds have demonstrated inhibitory activity against both EGFR and BRAFV600E. mdpi.comnih.gov
Rational Design of Antitumor Agents Based on Indole Scaffolds
The indole nucleus is a prominent structural motif in a multitude of natural products and bioactive molecules, making it a "privileged scaffold" in the design of anti-cancer agents. nih.govbohrium.com Its unique physicochemical and biological properties have been leveraged for the target-based design and development of novel antitumor drugs. nih.gov Many synthetic and naturally occurring indole derivatives have been identified as promising anti-cancer agents, with some advancing to clinical use or evaluation. nih.gov
The versatility of the indole scaffold allows it to interact with various targets implicated in cancer progression. nih.gov Researchers have successfully designed indole-based compounds to act as inhibitors for several key targets, including:
Kinases: The activation of various kinases is linked to cancer cell survival and drug resistance. Indole derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) and serine/threonine kinases like BRAF. mdpi.com For instance, Osimertinib, an indole-based drug, is a selective EGFR tyrosine kinase inhibitor approved for treating non-small cell lung cancer (NSCLC) with specific mutations. mdpi.com
Apoptosis Regulators: The Mcl-1 protein is a crucial anti-apoptotic protein often overexpressed in cancer cells, leading to chemotherapy resistance. bohrium.com The indole scaffold has been used to develop potent Mcl-1 inhibitors. nih.gov
Other Targets: Indole derivatives have also been designed to target histone deacetylases (HDACs), sirtuins, PIM kinases, and DNA topoisomerases, all of which are considered critical targets for anti-cancer drug development. nih.govnih.gov
The design strategy often involves modifying the indole core at various positions to optimize potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies guide these modifications, providing insights into how different substituents on the indole ring affect anticancer activity. nih.govbohrium.com
Modulation of Receptor Systems: Cannabinoid CB1 Receptor Allosteric Modulation
Derivatives of the indole scaffold have been identified as significant allosteric modulators of the Cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. nih.gov This modulation can offer a more nuanced approach to controlling receptor signaling, potentially avoiding the side effects associated with direct-acting agonists. nih.govnih.gov
The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole derivatives from the company Organon, such as Org27569. nih.govresearchgate.net These compounds displayed a unique pharmacological profile: they enhanced the binding of CB1 agonists (a positive allosteric modulation, or PAM effect) while simultaneously inhibiting agonist-induced receptor activation (a negative allosteric modulation, or NAM effect). nih.govnih.gov This demonstrates that indole derivatives can act as biased allosteric modulators, selectively influencing downstream signaling pathways. nih.govacs.org
Allosteric Modulating Activity and Potency (IC50/EC50 values)
The potency of indole-2-carboxamide derivatives as allosteric modulators of the CB1 receptor has been quantified through various assays. The carboxamide functional group at the C2 position of the indole is considered crucial for the enhancement of agonist binding. bohrium.com SAR studies have shown that substitutions on both the indole ring and the phenethyl moiety significantly affect activity.
Maximum stimulatory activity on CB1 agonist binding was observed for derivatives containing a chlorine atom at the C5 position of the indole ring. acs.org Specifically, two compounds demonstrated high potency with EC50 values in the nanomolar range for their allosteric effects. nih.gov
Interactive Data Table: Potency of 5-Chloro-indole Derivatives as CB1 Allosteric Modulators
| Compound | Structure | Potency (EC50) | Reference |
| 13 | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide | 50 nM | acs.org, nih.gov |
| 21 | 5-chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (Similar to Org27569) | 90 nM | acs.org, nih.gov |
Impact on Agonist Efficacy (Emax reduction)
While indole-based allosteric modulators can enhance the binding affinity of orthosteric agonists, they often behave as insurmountable antagonists in functional assays. nih.gov This means they cause a significant reduction in the maximum possible response (Emax) that an agonist can produce, rather than simply shifting the agonist's dose-response curve to the right. nih.gov
For example, compounds like Org27569 were shown to elicit a significant reduction in the Emax value for CB1 receptor agonists in guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding assays and mouse vas deferens functional assays. nih.gov This NAM activity on agonist efficacy, coupled with PAM activity on agonist binding, is a hallmark of this class of indole derivatives. nih.gov This complex profile suggests that these modulators stabilize a receptor conformation that has a high affinity for agonists but is inefficient at initiating a G-protein-mediated signal. nih.gov
Key Structural Determinants for CB1 Receptor Interactions
Structure-activity relationship (SAR) studies have identified several key structural features of the indole-2-carboxamide scaffold that are critical for allosteric modulation of the CB1 receptor:
Indole Ring: The indole ring itself is considered a critical component. Replacing it with other heteroaromatic systems, such as benzofuran, can abolish allosteric activity. nih.govresearchgate.net
C2-Carboxamide: The presence of the carboxamide functionality at the C2 position of the indole is required to produce a stimulatory effect on agonist binding. acs.orgbohrium.comacs.org
C3-Alkyl Group: A short-chain, linear alkyl group at the C3 position of the indole ring is instrumental. nih.govacs.org The length of this chain significantly influences the degree of allosteric modulation. acs.org For instance, replacing a C3-ethyl group with an n-pentyl group was found to enhance the allosteric effect. acs.org
C5-Substitution: An electron-withdrawing group, such as a chlorine atom, at the C5 position of the indole ring is favorable for high potency. nih.govacs.org
Linker Length: An ethylene linker between the amide group and the aminophenyl ring is crucial for activity. Shortening this linker abolishes the allosteric modulation. nih.govacs.org
Terminal Amino Group: The nature of the substituent on the terminal phenyl ring is important. Replacing the piperidinyl group of Org27569 with a dimethylamino group can lead to an increase in allosteric modulation. nih.govacs.org
Anti-inflammatory Properties of Indole Derivatives
The indole scaffold is a component of various compounds that exhibit anti-inflammatory properties. nih.gov Research has demonstrated that certain indole derivatives can reduce key markers of inflammation. For example, studies on hybrid molecules containing both indole and imidazole nuclei showed a reduction in leukocyte migration and a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in animal models of inflammation. nih.gov
Furthermore, the compound 5-fluoro-2-oxindole, a related halogenated indole derivative, has been shown to inhibit inflammatory responses. mdpi.com It can suppress the upregulation of inducible nitric oxide synthase (NOS2) and markers of microglial activation in the spinal cord and paw tissues of mice with inflammatory pain. mdpi.com This suggests that indole derivatives can exert anti-inflammatory effects by modulating immune system responses and inhibiting the production of inflammatory mediators. nih.govmdpi.com
Antimicrobial and Antitubercular Activities
Indole derivatives are a significant class of heterocyclic compounds that have been investigated for their broad spectrum of biological activities, including antimicrobial and antitubercular effects. wjpsonline.commdpi.com The indole nucleus is considered a key pharmacophore in the synthesis of potent biological agents. nih.gov Isatin, an endogenous indole derivative, has been used as a precursor for synthesizing new compounds with inhibitory effects on bacteria and fungi. wjpsonline.com
Some studies have focused on hybrid molecules, combining the indole scaffold with other biologically active moieties like 1,2,4-triazole, to develop novel antimicrobial agents. mdpi.com A free N-H group in the indole ring has been identified as an important feature for antibacterial activity against certain Gram-negative bacteria. mdpi.com
In the context of antitubercular activity, indole derivatives have shown promise. Halogenated indoles, in particular, have been evaluated as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth. For example, 5-fluoroindole (5-FI) has been shown to inhibit the growth of both pan-sensitive Mtb H37Rv strains and clinical isolates that are resistant to first-line drugs. nih.gov The proposed mechanism for some indole derivatives involves their incorporation into the tryptophan biosynthesis pathway of the bacteria, leading to the formation of inhibitory molecules. nih.gov
Anti-Trypanosoma cruzi Activity and Lead Optimization
The indole scaffold has been a subject of investigation in the search for new therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Phenotypic screening of compound libraries has identified indole derivatives as potential starting points for drug discovery programs. Subsequent lead optimization efforts have focused on modifying the indole core to improve potency, selectivity, and pharmacokinetic properties.
In the optimization of a series of 1H-indole-2-carboxamides, researchers explored various substitutions on the indole ring to establish a structure-activity relationship (SAR). nih.govacs.org Initial hits from high-content screening showed moderate in vitro potency against intracellular amastigotes of T. cruzi. nih.govacs.org However, medicinal chemistry campaigns to improve metabolic stability and solubility did not yield compounds with concurrently enhanced potency and exposure. acs.org During the SAR exploration of the 5-position of the indole core, it was discovered that analogues bearing electron-withdrawing groups, such as halogens, were inactive against the parasite, with pEC50 values below 4.2. This suggests that for this specific anti-trypanosomal scaffold, electron-donating groups are favored at this position. Despite showing some antiparasitic activity in in vivo models, the optimization of this particular indole series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action. acs.org
Anti-hyperlipidemic Evaluation
Derivatives of 5-substituted-1H-indole-2-carboxamides have been synthesized and evaluated for their potential to treat hyperlipidemia, a major risk factor for cardiovascular diseases. Studies utilizing Triton WR-1339-induced hyperlipidemic rat models have served to screen these novel compounds for lipid-lowering activity.
The following table summarizes the effects of selected 5-chloro-indole derivatives on plasma triglyceride levels in a Triton WR-1339-induced hyperlipidemic rat model.
| Compound ID | Indole C5-Substituent | Peripheral Moiety | % Triglyceride Reduction (vs. Hyperlipidemic Control) |
| 15 | Chloro | N-(2-benzoylphenyl) | Not Active |
| 16 | Chloro | N-(3-benzoylphenyl) | 51% |
| 18 | Chloro | N-(4-benzoylphenyl) | 49% |
| Bezafibrate | N/A | N/A (Reference Drug) | 59% |
Data sourced from studies on N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides. researchgate.net
Structure-Activity Relationship (SAR) Analysis
The presence, type, and position of halogen substituents on the indole ring profoundly influence the biological activity of its derivatives, though the effect varies significantly depending on the therapeutic target. mdpi.com Halogenation is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net
For certain therapeutic targets, halogenation is beneficial. In the development of antiproliferative agents targeting EGFRT790M/BRAFV600E pathways, a 5-chloro substitution on the indole-2-carboxylate scaffold was integral to a series of potent compounds. mdpi.com The chlorine atom in these derivatives forms a halogen bond interaction with key amino acid residues like Cys532 in the enzyme's active site. mdpi.com Similarly, in studies of indole-3-acetic acid analogues, a 4-chloro derivative (4-Cl-IAA) showed distinct biological activities compared to the unsubstituted parent compound, highlighting the impact of halogen placement at the C4 position. nih.gov
Conversely, for other targets, halogenation can be detrimental to activity. In the optimization of 1H-indole-2-carboxamides for anti-Trypanosoma cruzi activity, the introduction of electron-withdrawing groups, including a chloro group at the 5-position, led to inactive compounds. acs.org This contrasts with the favorable activity seen with small, electron-donating groups at the same position. This demonstrates that the electronic effect of the halogen (electron-withdrawing) can be unfavorable for certain protein-ligand interactions. The introduction of fluorine, another halogen, is a common strategy to enhance medicinal properties, but its effect is also context-dependent. researchgate.net While specific SAR data on the 4-fluoro substituent in the this compound scaffold is limited in the reviewed literature, studies on other fluorinated indoles confirm their biological relevance and potential to modulate activity. researchgate.netnih.gov
The substitution pattern on the indole ring is a critical determinant of pharmacological activity, with the C3 and C5 positions being frequently modified in drug discovery campaigns.
C5 Position: As discussed previously, the nature of the substituent at the C5 position can dictate biological outcomes. For anti-T. cruzi 1H-indole-2-carboxamides, this position is sensitive to electronic effects, with electron-withdrawing halogens like chlorine abolishing activity, while small, electron-donating groups like methyl or cyclopropyl confer moderate to good potency. acs.org In contrast, for a series of 5-chloro-indole-2-carboxylate derivatives designed as antiproliferative agents, the C5-chloro group was a key structural feature of highly potent molecules targeting EGFR and BRAF kinases. mdpi.com In the evaluation of N-(benzoylphenyl)-indole-2-carboxamides for anti-hyperlipidemic activity, substitution at the C5 position with a chloro group was found to have no significant impact on potency, suggesting this position is tolerant to substitution in that specific scaffold. researchgate.net
C3 Position: The C3 position of the indole ring is a common site for introducing diverse side chains to modulate pharmacological profiles. Functionalization at this position is convenient for obtaining more intricate structures. nih.gov In the design of 5-chloro-indole-2-carboxylate based EGFR/BRAF inhibitors, a methylene bridge at the C3 position was used to link various amine-containing peripheral moieties. mdpi.com The nature of these C3-linked groups was crucial for potency. For instance, substituting a phenethylamino group at C3 with a (4-(piperidin-1-yl)phenethylamino)methyl group resulted in varied inhibitory activity. mdpi.com In a different context, studies on C3-substituted indoles as antioxidants showed that derivatives with a substituent at the C3 position, such as a pyrrolidinedithiocarbamate moiety, could stabilize the resulting indolyl radical and enhance cytoprotective activity. nih.gov
In a series of 5-chloro-indole-2-carboxylate derivatives evaluated as antiproliferative agents, the peripheral moieties were attached via a methylene linker at the C3 position. The variation of these groups had a significant impact on inhibitory activity against EGFR and BRAFV600E. For example, modifying the terminal phenyl ring of a phenethylamino side chain with different substituents (e.g., pyrrolidin-1-yl vs. piperidin-1-yl) led to changes in potency. mdpi.com The m-piperidinyl derivative was identified as the most potent in the series against EGFR. mdpi.com
Similarly, in the study of anti-hyperlipidemic N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamides, the peripheral benzoylphenyl group was critical for activity. While the chloro group on the indole core was tolerated, the position of the benzoyl substituent on the peripheral phenyl ring determined the lipid-lowering efficacy. Derivatives with the benzoyl group at the 3- or 4-position were active, whereas the 2-benzoyl analogue was not, highlighting the importance of the spatial arrangement of the peripheral moiety for effective interaction with the biological target. researchgate.net
The following table displays the inhibitory concentrations (IC50) for selected 5-chloro-indole derivatives, illustrating the impact of varying peripheral moieties on EGFR kinase inhibition.
| Compound ID | Peripheral Moiety at C3 | EGFR IC50 (nM) | BRAF V600E IC50 (nM) |
| 3a | -CH2NH-phenethyl | 85 | 43 |
| 3b | -CH2NH-phenethyl-(p-pyrrolidin-1-yl) | 71 | 35 |
| 3c | -CH2NH-phenethyl-(p-piperidin-1-yl) | 89 | 49 |
| 3e | -CH2NH-phenethyl-(m-piperidin-1-yl) | 68 | 32 |
| Erlotinib | N/A (Reference) | 80 | 110 |
| Vemurafenib | N/A (Reference) | >10,000 | 31 |
Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives. mdpi.com
Biological Target Identification and Validation
Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for rational drug design. Research into various substituted indole scaffolds has implicated several biological targets.
For a series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, the primary biological targets were identified as mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com Specifically, these compounds showed potent inhibitory activity against EGFRT790M and BRAFV600E, which are key drivers in several cancers. The most potent derivatives exhibited IC50 values in the nanomolar range against these kinases, and molecular docking studies confirmed their binding within the enzyme active sites. mdpi.com
In the context of anti-parasitic drug discovery, indole derivatives have been investigated as inhibitors of Trypanosoma cruzi. One series of 1H-indole-2-carboxamides was found to act via inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's ergosterol biosynthesis pathway. acs.org However, this mechanism of action was ultimately deprioritized for that particular chemical series. acs.org
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Depending on the substitution pattern, indole-containing pharmaceuticals have been developed to target G-protein coupled receptors, ion channels, and various enzymes, underscoring the versatility of this heterocyclic system. nih.gov
Enzyme Activity Modulation (e.g., HIV Reverse Transcriptase)
Derivatives of the indole scaffold, particularly those with halogen substitutions, have been a significant area of investigation in the search for novel enzyme inhibitors. One of the most critical enzymes targeted is HIV-1 Reverse Transcriptase (RT), which is essential for the replication of the human immunodeficiency virus. Indole-based compounds, such as indolylarylsulfones (IAS), have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).
A key example is the derivative 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide , which has been identified as a novel NNRTI of HIV-1. acs.org Research into this and similar compounds has provided insights into the structure-activity relationships (SAR) of this class of inhibitors. Further studies on new indolylarylsulfone derivatives bearing various cyclic substituents at the indole-2-carboxamide position have demonstrated potent inhibition of wild-type HIV-1 replication, with inhibitory concentrations in the low nanomolar range. nih.gov Certain derivatives showed antiviral potency against mutant HIV-1 strains (L100I and K103N) that was superior to first-generation NNRTIs like nevirapine and efavirenz. nih.gov Molecular docking studies suggest that a hydrogen bond interaction between the nitrogen atom in the carboxamide side chain and the amino acid residue Glu138 in the RT binding pocket is important for the activity of these compounds. nih.gov
While direct studies on this compound are limited in this context, the extensive research on closely related 5-chloro-indole derivatives underscores the importance of the halogenated indole core for modulating HIV-1 RT activity. The electronic properties conferred by the chlorine atom at the C5 position contribute significantly to the binding affinity and inhibitory potential of these molecules.
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Identified as a novel non-nucleoside inhibitor. | acs.org |
| Indolylarylsulfone Derivatives (with 5-chloro indole core) | HIV-1 Reverse Transcriptase (WT & Mutant Strains) | Potent inhibition in the low nanomolar range against WT HIV-1. Superior potency against L100I and K103N mutants compared to Nevirapine and Efavirenz. | nih.gov |
Receptor Binding Assays (e.g., CB1 receptor)
The 5-chloro-1H-indole scaffold is also integral to compounds designed to interact with G-protein coupled receptors, such as the human cannabinoid receptor 1 (CB1). The position of halogen substitution on the indole core has a substantial effect on binding affinity.
In competitive radioligand binding assays involving chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA , chlorination at the C4 and C5 positions of the indole core was found to reduce the binding affinity for the hCB1 receptor compared to the non-chlorinated parent compound. nih.govunibo.it In contrast, analogues with chlorine at the C2, C6, and C7 positions largely retained their binding affinities. nih.govunibo.itconsensus.app This suggests that substitutions at the C4 and C5 positions are detrimental to binding and functional activity at the CB1 receptor. nih.gov The reduced affinity of 4- and 5-chloro substituted compounds is likely related to the electron-withdrawing effects of the chlorine atom, which result in different binding properties at the receptor site. nih.gov The variation in binding affinity between the different chloro-isomers was significant, with approximately a 16-fold difference observed between the most and least affine compounds. nih.gov These findings highlight the sensitivity of the CB1 receptor binding pocket to the placement of halogen substituents on the indole ring.
| Compound Series | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| Chloroindole analogues of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB1) | Chlorination at the C4 and C5 positions of the indole core reduced binding affinity compared to the parent compound. | nih.govconsensus.app |
| Chloroindole analogues of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB1) | Chlorination at the C2, C6, and C7 positions largely retained the binding affinity of the parent compound. | nih.gov |
Interaction with Ion Channels
Beyond enzymes and G-protein coupled receptors, indole derivatives have been shown to modulate the function of ligand-gated ion channels (LGICs). The 5-HT3 receptor, a member of the Cys-loop LGIC superfamily, is a notable target.
Research on 5-chloro-indole has revealed a novel mechanism of action at the human 5-HT3A receptor. nih.govnih.gov While 5-chloro-indole itself does not activate the receptor (it is not an agonist on its own), it acts as a positive allosteric modulator in the presence of the natural ligand, serotonin (5-HT). nih.gov When co-applied with 5-HT, 5-chloro-indole potentiates the receptor's response. A unique characteristic of this interaction is the appearance of a large, slowly developing inward "tail current" upon removal of 5-HT while 5-chloro-indole remains present. nih.govnih.gov
This phenomenon is explained by a novel "ago-allosteric" mechanism where the presence of the orthosteric agonist (5-HT) is a prerequisite for 5-chloro-indole's modulatory and agonistic actions. The proposed model suggests that as 5-HT molecules dissociate from the receptor's binding sites, the sites become available for 5-chloro-indole to bind and reactivate the channel, thereby generating the tail current. nih.gov This indicates that 5-chloro-indole can interact with unoccupied orthosteric binding sites to potentiate the receptor's activity, an action that is only revealed by the presence of the primary agonist. nih.govnih.gov
Drug Discovery and Lead Optimization Strategies for 5 Chloro 4 Fluoro 1h Indole Analogs
Hit-to-Lead Identification through Phenotypic Screening
The journey of drug discovery often begins with identifying a "hit," a molecule that shows a desired biological effect in a screening assay. drugdevelopment.fi Phenotypic screening is a powerful approach for hit identification where large libraries of compounds are tested on whole cells or organisms to identify agents that produce a specific, observable effect (a phenotype), such as cell death or inhibition of growth. newtbdrugs.orgoncodesign-services.com This method is advantageous as it does not require prior knowledge of a specific drug target, allowing for the discovery of compounds with novel mechanisms of action. newtbdrugs.org
For a scaffold like 5-chloro-4-fluoro-1H-indole, a high-throughput phenotypic screen could involve testing a library of its derivatives against a panel of cancer cell lines or pathogenic microbes. Compounds that exhibit potent activity and acceptable toxicity profiles are selected as hits. newtbdrugs.org
Once a hit is identified and its activity is confirmed through retesting, the hit-to-lead (H2L) process begins. oncodesign-services.comwikipedia.org This phase aims to refine the initial hit into a more promising "lead" compound. The objectives of the H2L process are to improve potency, selectivity, and physicochemical properties like solubility and metabolic stability, which are crucial for further preclinical development. drugdevelopment.fi This involves synthesizing and evaluating a focused library of analogs to establish an initial structure-activity relationship (SAR). drugdevelopment.fi
Lead Optimization Methodologies
Lead optimization is an iterative process where a promising lead compound is systematically modified to create a preclinical drug candidate with an optimal balance of properties. patsnap.comdanaher.com This involves enhancing potency and selectivity while improving pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). danaher.com
A cornerstone of lead optimization is the detailed exploration of the Structure-Activity Relationship (SAR). patsnap.com For analogs of this compound, SAR studies would involve systematically modifying different positions of the indole (B1671886) ring and any appended side chains to understand how these changes affect biological activity. The chloro and fluoro groups at the 5- and 4-positions, respectively, are electron-withdrawing and can significantly influence the molecule's interaction with its biological target. acs.org
For instance, studies on other substituted indoles have shown that the nature and position of substituents dramatically impact potency. In a series of indolylglyoxylamides, replacing a hydrogen at the 5-position with a chloro or nitro group, coupled with specific substitutions on a side-chain phenyl ring, improved binding affinity for the target receptor. nih.gov Conversely, methylation of the indole nitrogen (at the N1 position) often leads to a loss of activity, suggesting that the N-H group may act as a crucial hydrogen bond donor in the binding site. nih.gov
The table below illustrates a hypothetical SAR for this compound analogs, demonstrating how modifications could influence inhibitory activity against a target kinase.
| Compound | R1 (N1-position) | R2 (C3-position) | Kinase Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 1 | -H | -CH₃ | 150 |
| 2 | -CH₃ | -CH₃ | >1000 |
| 3 | -H | -(CH₂)₂-Ph | 55 |
| 4 | -H | -(CH₂)₂-Ph-4-OH | 25 |
| 5 | -H | -CONH-Ph | 80 |
This table presents hypothetical data for illustrative purposes.
A significant hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. Poor metabolic stability can lead to low bioavailability and short duration of action. nih.gov The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. chemrxiv.orgresearchgate.net The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. chemrxiv.org
In analogs based on the this compound scaffold, the fluorine at the C4-position can serve to block a potential site of metabolism. Further strategies to improve stability could involve:
Introducing additional fluorine atoms at other metabolically vulnerable positions on the molecule.
Using deuterium substitution , where hydrogen atoms at metabolic hotspots are replaced with their heavier isotope, deuterium. This can slow the rate of metabolic bond cleavage. nih.gov
Modifying substituents to reduce lipophilicity or introduce steric hindrance that blocks access by metabolic enzymes. nih.gov
The following table shows hypothetical data on how such modifications might improve the metabolic half-life of indole analogs when incubated with human liver microsomes.
| Compound | Key Structural Feature | Half-life (t½) in HLM (min) |
|---|---|---|
| Lead A | Unsubstituted phenyl side chain | 15 |
| Analog A-1 | Fluorination on phenyl side chain | 45 |
| Analog A-2 | Deuteration of benzylic position | 35 |
| Analog A-3 | Addition of a cyclopropyl group | 65 |
HLM: Human Liver Microsomes. This table presents hypothetical data for illustrative purposes.
Achieving high binding affinity and selectivity for the intended biological target is a primary goal of lead optimization. For this compound analogs, the electronic nature of the halogen substituents can be leveraged to form specific interactions within the target's binding pocket. Halogen bonds, where the chlorine atom acts as an electrophilic region to interact with a nucleophilic residue (like an oxygen or nitrogen), can significantly contribute to binding affinity. mdpi.com
Structure-based drug design, utilizing X-ray crystallography or cryo-electron microscopy data of the target protein, allows for the precise placement of functional groups to maximize favorable interactions. For example, if a binding pocket has a specific hydrogen bond acceptor, modifying the indole analog to include a hydrogen bond donor at the corresponding position can enhance affinity. nih.gov Studies on halogenated indoles have shown that substitutions at the C5 position can be critical for kinase inhibitory activity. nih.gov
The table below provides hypothetical data illustrating how structural modifications can impact binding affinity, measured by the inhibition constant (Ki).
| Compound | Modification on Side Chain | Binding Affinity (Ki, nM) |
|---|---|---|
| Lead B | Phenyl | 98 |
| Analog B-1 | 4-Hydroxyphenyl (adds H-bond) | 32 |
| Analog B-2 | 4-Methoxyphenyl | 45 |
| Analog B-3 | Naphthyl (increases hydrophobic contact) | 60 |
| Analog B-4 | 3,4-Dimethoxyphenyl | 11 |
This table presents hypothetical data for illustrative purposes, inspired by findings on other indole series. nih.gov
A drug candidate must have adequate aqueous solubility to be absorbed and distributed to its site of action. The inherent lipophilicity of the indole ring, often increased by halogenation, can lead to poor solubility. acs.org Medicinal chemists employ several strategies to enhance the solubility of lead compounds:
Introduction of Polar Functional Groups: Adding ionizable groups (such as amines or carboxylic acids) or polar, non-ionizable groups (like hydroxyls or amides) can increase interaction with water and improve solubility.
Scaffold Hopping: Replacing the core indole structure with a more soluble bioisostere while retaining key binding interactions. patsnap.com
Formulation Approaches: While not a chemical modification of the drug itself, formulating the compound with solubilizing agents can be a viable path for preclinical and clinical development.
Rational Design Principles in Developing Bioactive Indole Derivatives
Modern drug discovery heavily relies on rational, computer-aided drug design (CADD) to accelerate the optimization process. nih.govnih.gov For analogs of this compound, these computational tools can predict how structural changes will affect a compound's properties before it is synthesized, saving time and resources. patsnap.com
Key rational design principles include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It can help visualize how analogs of this compound might fit into a binding site, identifying key interactions and suggesting modifications to improve affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. By analyzing a set of existing analogs, a QSAR model can be built to predict the activity of new, unsynthesized molecules. patsnap.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to search virtual libraries for new scaffolds that fit the required features.
Multi-Target Directed Ligands (MTDLs): For complex diseases like Alzheimer's or cancer, designing a single molecule that can interact with multiple targets can be a more effective therapeutic strategy. nih.gov The indole scaffold is a "privileged structure" that can be adapted to bind to various targets, making it an excellent starting point for MTDL design. nih.gov
By integrating these computational methods with synthetic chemistry and biological testing, the development of bioactive derivatives from the this compound scaffold can be pursued in a more efficient and targeted manner.
Future Directions in Drug Discovery Campaigns Leveraging Halogenated Indoles
The unique physicochemical properties conferred by halogen atoms, such as chlorine and fluorine, position halogenated indoles like this compound as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov The future of drug discovery campaigns leveraging these structures is poised to expand into novel therapeutic areas and incorporate cutting-edge technologies to accelerate the development of next-generation therapeutics. nih.gov Key future directions will focus on exploring new biological targets, advancing synthetic methodologies, harnessing computational power, and strategically designing compounds to overcome clinical challenges such as drug resistance.
Exploration of Novel Therapeutic Targets and Therapeutic Areas
While halogenated indoles have been extensively studied for antiviral and anticancer applications, their potential extends to a broader range of diseases. researchgate.netnih.govmdpi.com Future research will likely see a concerted effort to investigate these compounds against new targets in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. nih.govnih.gov The ability of halogen atoms to modulate properties like lipophilicity, metabolic stability, and binding affinity through mechanisms like halogen bonding makes them ideal for targeting complex biological systems. researchgate.netchemrxiv.org For instance, the strategic placement of chloro and fluoro substituents on the indole ring can fine-tune the molecule's interaction with specific enzyme active sites or receptor binding pockets that have been previously considered "undruggable."
Advancements in Synthetic Methodologies
Recent breakthroughs in synthetic organic chemistry are set to revolutionize the synthesis of complex halogenated indoles. bioengineer.org Innovations in transition-metal-catalyzed cross-coupling reactions and C-H functionalization now offer unprecedented precision in modifying the indole scaffold. eurekalert.org A significant challenge has been the selective functionalization of specific positions on the indole ring due to issues of reactivity. eurekalert.org However, new methods using cost-effective catalysts, such as copper-based systems, are enabling the direct and regioselective modification of positions like C5, which was previously difficult to achieve. bioengineer.orgeurekalert.org These advancements will allow medicinal chemists to rapidly generate diverse libraries of this compound analogs with modifications at various positions, accelerating the identification of lead compounds with optimal potency and pharmacokinetic profiles.
Table 1: Emerging Synthetic Strategies for Indole Functionalization
| Methodology | Catalyst/Reagent | Target Position | Potential Advantage |
|---|---|---|---|
| C-H Alkylation | Copper-Silver Catalyst System | C5 | High selectivity and yields, cost-effective alternative to rhodium catalysts. bioengineer.orgeurekalert.org |
| C-H Chlorination | PhI(OAc)2 / p-Toluenesulfonyl Chloride | Site-Selective | Enables direct introduction of chlorine atoms on (hetero)arenes. acs.org |
Harnessing Computational Chemistry and Artificial Intelligence
The integration of computational tools, including molecular docking and artificial intelligence (AI), is becoming central to modern drug discovery. longdom.org These technologies can predict the binding affinity of novel halogenated indole derivatives to their biological targets, elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. ijisrt.com Machine learning algorithms can be trained on existing data from large compound libraries to identify novel drug leads with desired properties. ijisrt.com For example, a machine learning model successfully predicted 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione as a potential inhibitor for a crucial enzyme in Plasmodium falciparum, the parasite responsible for malaria. ijisrt.com This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Overcoming Drug Resistance
The development of resistance to existing therapies is a major challenge in the treatment of cancer and infectious diseases. mdpi.com Halogenated indoles have demonstrated the ability to inhibit drug-resistant targets. Indolyl aryl sulfones with a 5-chloro-4-fluoro substitution pattern have shown potent activity against wild-type HIV-1 and resistant strains. researchgate.net Similarly, certain 5-chloro-indole derivatives have been developed as potent inhibitors of mutant EGFR pathways in cancer, which are responsible for resistance to first-generation tyrosine kinase inhibitors. mdpi.com Future strategies will involve the rational design of halogenated indoles that can form strong interactions, including halogen bonds, within the target's active site, making them less susceptible to resistance-conferring mutations. chemrxiv.org
Table 2: Examples of Halogenated Indoles Targeting Drug-Resistant Pathways
| Compound Class | Target | Disease Area | Key Finding |
|---|---|---|---|
| Indolyl Aryl Sulfones (e.g., 5-chloro-4-fluoro analogs) | HIV-1 Reverse Transcriptase (WT and mutants K103N, Y181I) | HIV/AIDS | Exceptional potency against wild-type and drug-resistant strains. researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Advanced Catalytic and Metal-Free Synthetic Approaches
Recent years have seen a significant shift towards the development of more sustainable and efficient methods for the synthesis and functionalization of indole (B1671886) derivatives. rsc.orgresearchgate.netrsisinternational.org Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards advanced catalytic and metal-free approaches for the preparation of 5-chloro-4-fluoro-1H-indole and its analogs.
Key areas of development are expected to include:
C-H Functionalization: Direct functionalization of the indole core's C-H bonds is a powerful strategy for introducing molecular complexity. rsisinternational.orgchim.it Future efforts will likely concentrate on developing regioselective methods to modify the C2, C3, and less reactive C4-C7 positions of the this compound scaffold. rsisinternational.orgchim.it This will enable the synthesis of a diverse library of derivatives for biological screening.
Metal-Free Catalysis: There is a growing interest in avoiding the use of expensive and potentially toxic transition metals in synthetic chemistry. acs.orgthieme-connect.comtandfonline.comresearchgate.net Research into metal-free C-H amination and other coupling reactions for indole synthesis is an active area. acs.orgthieme-connect.comtandfonline.comresearchgate.net These methods, often employing oxidants like DDQ or catalyst-free conditions, offer a more environmentally benign and cost-effective route to novel indole derivatives. acs.orgthieme-connect.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. This approach can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds on the indole nucleus under ambient conditions.
These advanced synthetic methodologies will not only streamline the synthesis of known derivatives of this compound but also open avenues for the creation of previously inaccessible analogs with novel biological activities.
Integration of Artificial Intelligence and Machine Learning in Indole Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.netacs.orgmdpi.commdpi.com For this compound, these computational tools can significantly accelerate the identification of promising drug candidates.
Future applications of AI and ML in this area include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of existing indole derivatives to predict the biological activity of novel compounds. researchgate.netnih.govanalyticssteps.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of indole derivatives with their anticancer or other therapeutic activities. researchgate.netnih.gov This allows for the in silico screening of vast virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design entirely new indole-based molecules with desired pharmacological properties. mdpi.com By learning the underlying patterns in chemical space, these models can propose novel structures that are likely to be active against a specific biological target.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex indole derivatives. acs.org These programs can analyze the target molecule and suggest a step-by-step reaction pathway, saving time and resources in the laboratory.
Exploration of Novel Biological Targets for Therapeutic Intervention
The indole scaffold is a versatile pharmacophore that can interact with a wide array of biological targets. nih.govmdpi.comnih.govrsc.org While existing research has explored some of the biological activities of indole derivatives, the full therapeutic potential of this compound remains to be unlocked.
Future research will likely focus on screening this compound and its derivatives against a broader range of novel biological targets implicated in various diseases:
Kinase Inhibitors: Many indole-based compounds have shown efficacy as kinase inhibitors in the treatment of cancer. mdpi.commdpi.com The this compound scaffold could be further functionalized to target specific kinases that are overexpressed or mutated in different types of tumors.
Neurodegenerative Diseases: Indole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Future studies could explore the ability of this compound analogs to modulate targets such as cholinesterases, monoamine oxidases, or beta-amyloid aggregation. nih.gov
Infectious Diseases: The indole nucleus is present in compounds with activity against various pathogens. nih.govmdpi.com Screening libraries of this compound derivatives could lead to the discovery of new antibacterial, antiviral, or antifungal agents. For instance, halogenated indoles have shown promise in inhibiting biofilm formation in bacteria. nih.gov
Aryl Hydrocarbon Receptor (AhR): Halogenated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes. nih.gov Further investigation into the interaction of this compound with AhR could reveal novel therapeutic opportunities. nih.gov
A systematic approach to target identification and validation will be crucial in expanding the therapeutic applications of this compound.
Design and Synthesis of Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov A more recent and promising approach is the design of Multi-Target Directed Ligands (MTDLs) – single molecules that can simultaneously modulate multiple biological targets. nih.gov The indole scaffold, with its adaptable structure, is an excellent starting point for the development of MTDLs. nih.govnih.gov
Future research in this area will involve the rational design and synthesis of this compound-based MTDLs. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase and beta-amyloid aggregation. nih.gov This could be achieved by incorporating different pharmacophoric elements onto the this compound core. The development of such multi-target agents could offer improved therapeutic efficacy and a reduced risk of drug resistance.
Application of this compound as a Chemical Biology Probe
Chemical biology probes are small molecules used to study and manipulate biological systems. The unique properties of this compound make it an attractive candidate for the development of such probes.
The presence of halogen atoms can significantly influence the biological activity of a molecule. mdpi.com The chlorine and fluorine substituents on the indole ring can participate in halogen bonding and other non-covalent interactions, potentially leading to high-affinity and selective binding to protein targets. nih.gov This makes derivatives of this compound promising tools for probing the function of specific proteins in a cellular context.
Furthermore, the fluorine atom can serve as a valuable spectroscopic tag for ¹⁹F NMR studies. This technique can provide detailed information about the binding of a small molecule to its biological target. The development of this compound-based probes could therefore facilitate a deeper understanding of complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
